2,4-Difluoro-5-methylbenzene-1-sulfonamide

Description

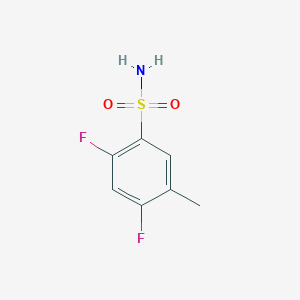

Structure

2D Structure

Properties

IUPAC Name |

2,4-difluoro-5-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO2S/c1-4-2-7(13(10,11)12)6(9)3-5(4)8/h2-3H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBZPZGFGXVLHCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)F)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sulfonation of 2,4-Difluoro-5-methylbenzene

The initial step in the synthesis is the sulfonation of 2,4-difluoro-5-methylbenzene to introduce the sulfonyl chloride group, which is the precursor for the sulfonamide functionality.

-

- Starting material: 2,4-Difluoro-5-methylbenzene (or closely related isomers such as 2,5-difluoro-4-methylbenzene)

- Sulfonating agent: Chlorosulfonic acid (ClSO3H)

- Solvent: Often an inert solvent like dichloromethane or performed neat with chlorosulfonic acid

- Temperature: Room temperature to moderate heating (typically 0–60°C)

- Reaction time: Several hours until complete sulfonation is confirmed by analytical methods such as HPLC

Reaction:

$$

\text{2,4-Difluoro-5-methylbenzene} + \text{ClSO}_3\text{H} \rightarrow \text{2,4-Difluoro-5-methylbenzene sulfonyl chloride}

$$-

- The sulfonation proceeds regioselectively, with the sulfonyl chloride group introduced at the benzene-1 position.

- Reaction monitoring by HPLC or NMR is essential to avoid overreaction or side products.

- Industrial processes may use continuous flow reactors for better control and scalability.

Amidation to Form Sulfonamide

The sulfonyl chloride intermediate is then converted to the sulfonamide by reaction with ammonia or ammonium salts.

-

- Sulfonyl chloride intermediate from step 1

- Ammonia (NH3) gas or aqueous ammonia solution

- Solvent: Ethanol, water, or mixtures thereof

- Temperature: Typically room temperature to mild heating (20–50°C)

- Reaction time: 1–4 hours

Reaction:

$$

\text{2,4-Difluoro-5-methylbenzene sulfonyl chloride} + \text{NH}_3 \rightarrow \text{2,4-Difluoro-5-methylbenzene-1-sulfonamide} + \text{HCl}

$$-

- Recrystallization from ethanol/water mixtures is commonly employed.

- Purity is validated by HPLC (≥95%), melting point analysis, and NMR spectroscopy (both ^1H and ^19F).

Alternative Synthetic Routes and Related Methods

While the above two-step sulfonation-amidation is the primary route, related synthetic strategies have been reported for fluorinated benzene sulfonamides:

Halogenation and Amination Sequence:

- Starting from 2,4-difluorobenzyl halides prepared via halogenation of difluorobenzene derivatives with paraformaldehyde and halogenating agents under catalytic conditions.

- Subsequent reaction with methanamine to form benzylamine derivatives.

- Hydrolysis and further functional group transformations to introduce sulfonamide groups.

-

- Catalysts such as zinc chloride, iron chloride, or copper chloride are used to facilitate halogenation.

- Solvents include ethyl acetate, tetrahydrofuran (THF), dioxane, acetonitrile, and acetone.

-

- Reaction times and temperatures are carefully controlled to optimize yield and minimize by-products.

- Vacuum distillation and low-temperature crystallization (-5°C to 0°C) are used to isolate intermediates with high purity.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Temperature | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Sulfonation | 2,4-Difluoro-5-methylbenzene + chlorosulfonic acid | 0–60°C | 2–6 hours | 70–85 | Use inert solvent; monitor by HPLC |

| Amidation | Sulfonyl chloride + NH3 (aqueous or gas) | 20–50°C | 1–4 hours | 80–95 | Purify by recrystallization; confirm by NMR |

| Halogenation (alternative) | Difluorobenzene + paraformaldehyde + halogenating agent + catalyst | Reflux (4–10 h) | 4–10 hours | ~88 | Catalyst: ZnCl2, FeCl3, or CuCl; solvent varies |

| Amination (alternative) | Halogenated benzyl + methanamine | Reflux (2–5 h) | 2–5 hours | >82 | Quaternary ammonium salt intermediate formed |

| Hydrolysis (alternative) | Quaternary ammonium salt + concentrated HCl | Reflux (3–10 h) | 3–10 hours | >73 | pH adjustment and extraction for product isolation |

Research Findings and Analytical Validation

Purity and Structural Confirmation:

- High-performance liquid chromatography (HPLC) is used to confirm ≥95% purity.

- Nuclear magnetic resonance (NMR) spectroscopy, including ^1H and ^19F NMR, confirms the substitution pattern and sulfonamide formation.

- Melting point ranges (e.g., 137–140°C for analogous sulfonamides) provide additional purity validation.

-

- HPLC is key for determining reaction completion, especially in sulfonation and halogenation steps.

- Overreaction or prolonged reaction times can increase by-products such as dichloromethyl derivatives.

-

- Continuous flow synthesis and large-scale reactors enhance production efficiency.

- Optimization of reagent ratios, temperature control, and solvent choice are critical for scale-up.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-5-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Common reagents used in these reactions include organoboron reagents for Suzuki–Miyaura coupling, as well as oxidizing and reducing agents for modifying the sulfonamide group. Reaction conditions typically involve the use of catalysts, solvents, and controlled temperatures to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction reactions can modify the sulfonamide group to produce various sulfonyl derivatives.

Scientific Research Applications

2,4-Difluoro-5-methylbenzene-1-sulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the sulfonamide group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes, making the compound valuable for studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Structural Comparison

A comparative analysis of structurally related sulfonamides is presented below:

Key Observations :

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and improve metabolic stability compared to chlorine.

- Heterocyclic vs. Simple Aromatic Systems : The pyrazole-containing analog offers additional hydrogen-bonding sites but may reduce bioavailability due to increased molecular weight.

Physicochemical Properties

- Lipophilicity: The methyl group in this compound likely increases logP compared to amino-substituted analogs (e.g., the compound in ).

- Solubility: Fluorine’s electron-withdrawing effect may reduce solubility in polar solvents relative to amino-substituted derivatives.

- Stability : Fluorine substituents resist oxidative degradation, offering advantages over chlorinated analogs (e.g., ), which may generate toxic metabolites.

Biological Activity

2,4-Difluoro-5-methylbenzene-1-sulfonamide (also known as DFMS) is a small molecule that has garnered attention in various scientific fields due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: CHFNOS

Molecular Weight: 218.19 g/mol

CAS Number: 1384430-88-9

The presence of fluorine atoms and a sulfonamide group in DFMS significantly influences its chemical properties, enhancing its stability and lipophilicity. These attributes make it an attractive candidate for biological studies and drug development.

The biological activity of DFMS is primarily attributed to its interaction with specific molecular targets within cells. The sulfonamide group is known to inhibit certain enzymes, particularly those involved in metabolic pathways. The fluorine atoms may enhance binding affinity to these targets, leading to modulation of biological processes such as apoptosis and cell proliferation.

Antimicrobial Properties

DFMS has been investigated for its antimicrobial activity against various pathogens. Studies have shown that it exhibits significant antibacterial effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values for DFMS against Staphylococcus aureus and Enterococcus faecalis were found to be in the range of 15.625–62.5 μM , demonstrating its potential as an antimicrobial agent .

Anticancer Activity

Recent research has highlighted the compound's potential in cancer therapy. DFMS has been shown to induce apoptosis in renal cancer cell lines by inhibiting Protein Phosphatase 5 (PP5), which plays a crucial role in cell survival and proliferation. In vitro studies indicated that treatment with DFMS resulted in a dose-dependent increase in apoptosis markers in ccRCC cells .

Case Studies

- Renal Cancer Study : In a study involving ccRCC (clear cell renal cell carcinoma) cell lines, DFMS was identified as a competitive inhibitor of PP5. This inhibition led to the activation of the extrinsic apoptotic pathway, suggesting a promising avenue for therapeutic intervention in renal cancers .

- Antimicrobial Efficacy : A comparative study on various sulfonamide derivatives demonstrated that DFMS had superior antibacterial activity compared to traditional antibiotics, making it a candidate for further development in treating resistant bacterial strains .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,4-Difluoro-5-methylbenzene-1-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves sulfonation of a substituted benzene precursor (e.g., 2,4-difluoro-5-methylbenzene) using chlorosulfonic acid to form the sulfonyl chloride intermediate. Subsequent amidation with ammonia or amines under controlled pH (6–8) and temperature (0–5°C) yields the sulfonamide. Optimization includes:

- Temperature control : Lower temperatures minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve intermediate stability.

- Purification : Column chromatography or recrystallization enhances purity .

Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and F NMR confirm substituent positions and fluorine integration.

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%).

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 221.02) .

Q. How does the electronic configuration of this compound influence its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing sulfonamide and fluorine groups activate the benzene ring for electrophilic attacks. Reactivity at specific positions can be predicted via:

- Hammett substituent constants : Fluorine (σ = +0.06) and methyl (σ = -0.07) guide regioselectivity.

- Computational modeling : DFT calculations (e.g., Gaussian 16) map partial charges and frontier orbitals .

Advanced Research Questions

Q. What strategies can mitigate conflicting bioactivity data for this compound in enzyme inhibition assays?

- Methodological Answer : Discrepancies often arise from assay conditions. Solutions include:

- Standardized protocols : Fixed pH (7.4), ionic strength (150 mM NaCl), and temperature (37°C).

- Control experiments : Use of known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate assay reliability.

- Dose-response curves : IC values should be derived from ≥3 independent replicates .

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives obtained from different experimental setups?

- Methodological Answer : Conflicting XRD data may stem from:

- Crystallization solvents : Polar solvents (e.g., ethanol vs. acetonitrile) alter packing motifs.

- Temperature : Low-temperature (100 K) data collection reduces thermal motion artifacts.

- Refinement software : Dual refinement using SHELXL and Olex2 improves accuracy. Cross-validation with NMR data is critical .

Q. What computational chemistry approaches are recommended for predicting the reactivity and interaction mechanisms of this compound with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding pockets.

- Molecular Dynamics (MD) simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability.

- QM/MM hybrid methods : Combine density functional theory (DFT) for ligand and molecular mechanics for the protein .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound derivatives?

- Methodological Answer :

- Analog synthesis : Introduce substituents (e.g., -OH, -CF) at positions 3 and 6 to modulate solubility and binding.

- In vitro screening : Test analogs against target enzymes (e.g., kinases, proteases) and off-target panels.

- Pharmacokinetic profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.